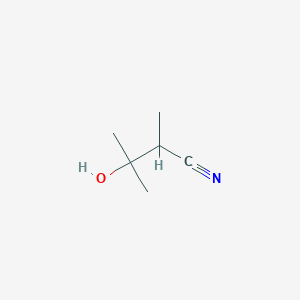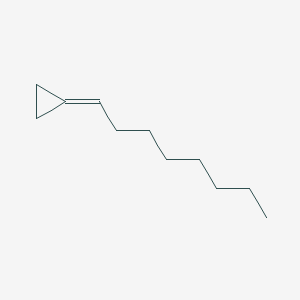
Cyclopropane, octylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, octylidene- is a compound that belongs to the class of cycloalkanes, which are characterized by their ring structure. Cyclopropane itself is a three-membered ring with significant ring strain due to its 60º bond angles, which are much smaller than the optimal 109.5º angles of a normal tetrahedral carbon atom . This strain makes cyclopropane and its derivatives highly reactive and interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropane derivatives is the reaction of carbenes with alkenes or cycloalkenes. Carbenes, such as methylene (H₂C), react with double bonds to form cyclopropane rings . Another method involves the use of Grignard reagents in cross-coupling reactions with alkyl iodides, which introduces strained rings into the structure .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves the use of catalytic systems. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents are used to produce cyclopropane derivatives on a large scale . These methods are efficient and can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropane derivatives undergo various types of reactions, including:
Oxidation: Cyclopropane rings can be oxidized to form epoxides or other oxygen-containing compounds.
Reduction: Reduction reactions can open the cyclopropane ring to form linear alkanes.
Substitution: In the presence of UV light, cyclopropane can undergo substitution reactions with halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Hydrogen gas in the presence of a metal catalyst is often used for reduction.
Substitution: Halogenation reactions typically require UV light to proceed.
Major Products
Oxidation: Epoxides and alcohols.
Reduction: Linear alkanes.
Substitution: Halogenated cyclopropanes.
Applications De Recherche Scientifique
Cyclopropane derivatives have a wide range of applications in scientific research:
Mécanisme D'action
Cyclopropane derivatives exert their effects through various mechanisms:
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane: Another cycloalkane with a four-membered ring.
Cyclopentane: A five-membered ring cycloalkane.
Cyclohexane: A six-membered ring cycloalkane.
Uniqueness
Cyclopropane, octylidene- is unique due to its high ring strain and reactivity, which makes it a valuable compound in synthetic chemistry. Its small ring size and significant angle strain differentiate it from other cycloalkanes, making it more reactive and versatile in various chemical reactions .
Propriétés
Numéro CAS |
50915-95-2 |
|---|---|
Formule moléculaire |
C11H20 |
Poids moléculaire |
152.28 g/mol |
Nom IUPAC |
octylidenecyclopropane |
InChI |
InChI=1S/C11H20/c1-2-3-4-5-6-7-8-11-9-10-11/h8H,2-7,9-10H2,1H3 |
Clé InChI |
UAZDDXNWLVRRNN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


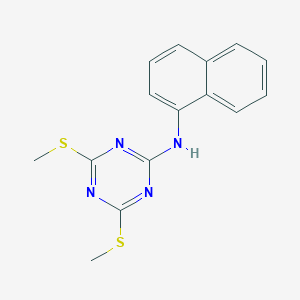
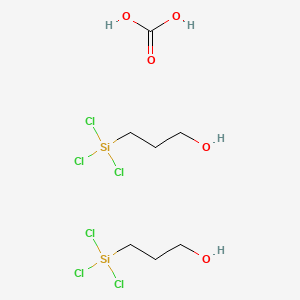
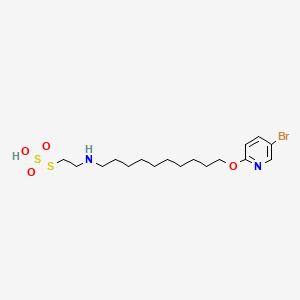
![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
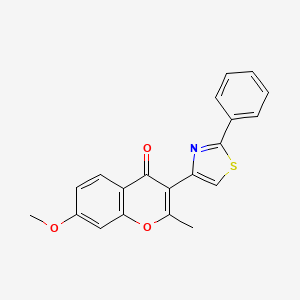

![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
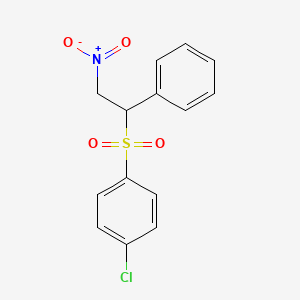
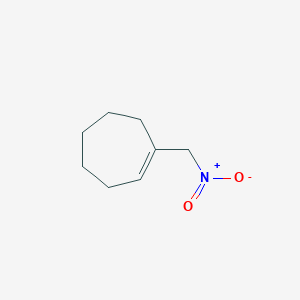
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)

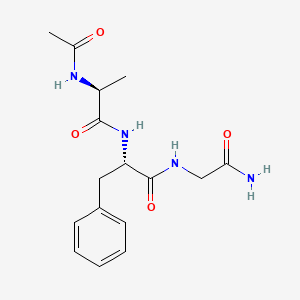
![6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14652392.png)
